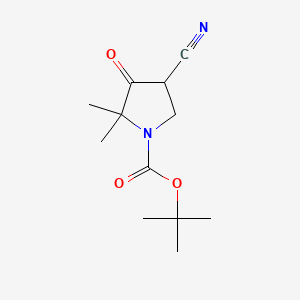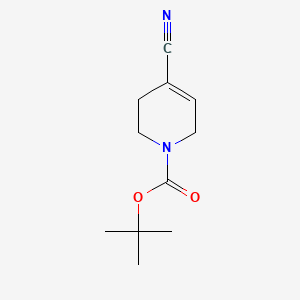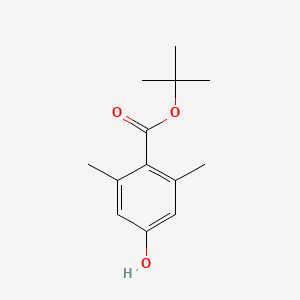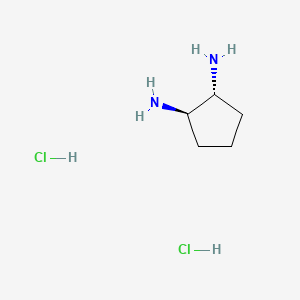
trans-Cyclopentane-1,2-diamine dihydrochloride
Descripción general
Descripción
Trans-Cyclopentane-1,2-diamine has been historically underestimated due to its non-commercial availability, extreme instability, and the complexity of the classical reported syntheses . It has produced far less interest amongst chemists than its higher homologue trans-cyclohexane-1,2-diamine, which is perhaps the most widely used diamine for the synthesis of ligands and receptors .
Synthesis Analysis
The existing methods for the preparation of trans-cyclopentane-1,2-diamine and some of its derivatives, in both racemic and enantioenriched forms, have been discussed . The recent development of novel and efficient synthetic approaches has stimulated renewed interest in this chiral motif for a broad range of applications .Molecular Structure Analysis
The molecular weight of trans-Cyclopentane-1,2-diamine dihydrochloride is 173.08 g/mol .Chemical Reactions Analysis
Trans-cyclopentane-1,2-diamine has been used as a scaffold for chiral ligands, receptors, and biologically active compounds .Physical And Chemical Properties Analysis
The formula of trans-Cyclopentane-1,2-diamine dihydrochloride is C₅H₁₄Cl₂N₂. It has a molecular weight of 173.08 g/mol .Aplicaciones Científicas De Investigación
Synthesis of Ligands and Receptors : González‐Sabín et al. (2009) discussed trans-cyclopentane-1,2-diamine's role in the preparation of chiral ligands, receptors, and biologically active compounds, highlighting its renewed interest due to novel synthetic approaches (González‐Sabín, Rebolledo, & Gotor, 2009).
Asymmetric Epoxidation of Alkenes : Daly and Gilheany (2003) used enantiopure trans-cyclopentane-1,2-diamine in metal salen complexes for asymmetric epoxidation, an important chemical reaction (Daly & Gilheany, 2003).
Chemoenzymatic Method for Optically Active Diamines : Quijada et al. (2009) developed a method to prepare optically active trans-cyclopentane-1,2-diamines, useful for synthesizing primary-tertiary diamines (Quijada, González‐Sabín, Rebolledo, & Gotor, 2009).
Orthogonally Protected Diamine Derivatives : González‐Sabín et al. (2007) reported on the efficient chemoenzymatic synthesis of optically active trans-N,N-dialkylcyclopentane-1,2-diamines, which can be used to prepare other valuable derivatives (González‐Sabín, Gotor, & Rebolledo, 2007).
Biocatalytic Approaches for Enantiomers : Luna et al. (2002) described a biocatalytic approach to synthesize both enantiomers of trans-cyclopentane-1,2-diamine, highlighting its potential in organic synthesis (Luna, Alfonso, & Gotor, 2002).
Incorporation into Peptide Nucleic Acids (PNAs) : Pokorski et al. (2004) showed that trans-cyclopentane diamine units in PNAs increase binding affinity and sequence specificity to DNA, useful in genomic analysis (Pokorski, Witschi, Purnell, & Appella, 2004).
Synthesis of Chiral Phosphine Ligands : Allen et al. (1983) developed a method for synthesizing and resolving chiral bis-tertiary phosphine ligands derived from trans-cyclopentane-1,2-diamine (Allen, Gibson, Green, Skinner, Bashkin, & Grebenik, 1983).
Antitumor Activity : Galanski et al. (2003) synthesized osteotropic platinum(II) complexes using trans-cyclopentane-1,2-diamine and examined their in vitro antitumor activity, indicating its potential in medicinal chemistry (Galanski, Slaby, Jakupec, & Keppler, 2003).
Propiedades
IUPAC Name |
(1R,2R)-cyclopentane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-4-2-1-3-5(4)7;;/h4-5H,1-3,6-7H2;2*1H/t4-,5-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCLGIZICFQJBX-ALUAXPQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735555 | |
| Record name | (1R,2R)-Cyclopentane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Cyclopentane-1,2-diamine dihydrochloride | |
CAS RN |
1030390-38-5 | |
| Record name | (1R,2R)-Cyclopentane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1030390-38-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Oxo[(5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)amino]acetic acid](/img/structure/B592292.png)
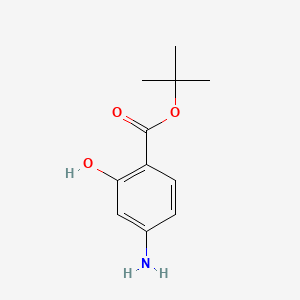
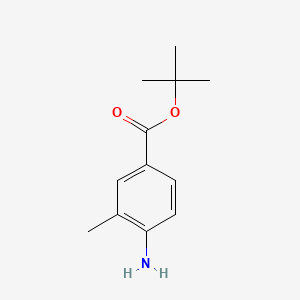
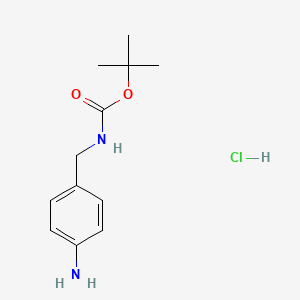
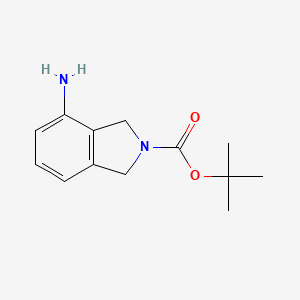


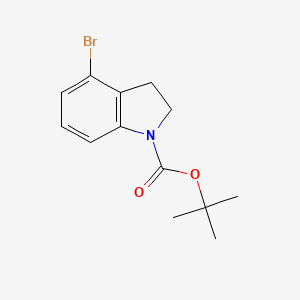
![7-Oxa-3-azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B592303.png)
![tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B592304.png)
